Fmoc-L-Orn(C343)-OH
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Overview
Description
Fmoc-L-Orn(C343)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a coumarin-based chromophore (C343). This compound is primarily used in peptide synthesis and fluorescence studies due to its unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Orn(C343)-OH typically involves the following steps:
Protection of the Ornithine Amino Group: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Coumarin Derivatization: The protected ornithine is then reacted with a coumarin derivative (C343) to introduce the chromophore.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the Fmoc group is removed under basic conditions (e.g., piperidine) to expose the free amino group for further peptide coupling.
Coupling Reactions: The exposed amino group can participate in peptide bond formation using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products:
Scientific Research Applications
Fmoc-L-Orn(C343)-OH has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of fluorescently labeled peptides.
Fluorescence Studies: The coumarin chromophore allows for the study of peptide interactions and dynamics using fluorescence spectroscopy.
Drug Delivery: Research explores its potential in targeted drug delivery systems due to its fluorescent properties.
Biological Imaging: It is used in imaging studies to track peptide localization and interactions within biological systems.
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(C343)-OH is primarily related to its role in peptide synthesis and fluorescence studies:
Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Fluorescence: The coumarin chromophore absorbs light and emits fluorescence, allowing for the detection and study of peptides in various environments.
Comparison with Similar Compounds
Fmoc-L-Orn(Boc)-OH: Another ornithine derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of the coumarin chromophore.
Fmoc-L-Lys(Boc)-OH: A lysine derivative with similar protecting groups used in peptide synthesis.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O7/c40-33(28-19-22-18-21-8-6-16-39-17-7-13-27(31(21)39)32(22)46-35(28)43)37-15-5-14-30(34(41)42)38-36(44)45-20-29-25-11-3-1-9-23(25)24-10-2-4-12-26(24)29/h1-4,9-12,18-19,29-30H,5-8,13-17,20H2,(H,37,40)(H,38,44)(H,41,42)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRHDMKSDVFIW-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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